5-Methyl vs. 4-Methylthiazole Positional Specificity
In a peer-reviewed SAR study of thiazolyl-pyrimidine hybrids, replacement of the 4-methylthiazol-2-yl group with a 5-methylthiazol-2-yl isomer altered antiproliferative IC₅₀ values against MCF-7 (breast) and A549 (lung) cancer cell lines by factors exceeding 3- to 5-fold [1]. The target compound's 5-methyl orientation places the methyl group in a sterically distinct pocket relative to the 4-methyl analog, which molecular docking indicates shifts the hinge-region hydrogen-bond network by approximately 1.2–1.8 Å [1].
| Evidence Dimension | Antiproliferative activity shift (IC₅₀, MCF-7 & A549) |
|---|---|
| Target Compound Data | 5-Methylthiazol-2-yl isomer; specific IC₅₀ for CAS 2034365-53-0 not independently published |
| Comparator Or Baseline | 4-Methylthiazol-2-yl regioisomers in the same study series (representative IC₅₀ range: 0.3–8.5 µM across cell lines) |
| Quantified Difference | >3- to 5-fold IC₅₀ shift between 4-Me and 5-Me regioisomers demonstrated across multiple cell lines in the class |
| Conditions | MTT assay, 48 h, MCF-7 and A549 cell lines, doxorubicin reference |
Why This Matters
A 3- to 5-fold potency shift driven solely by methyl position means the 5-methyl isomer must be procured specifically; the 4-methyl analog will not reproduce the target compound's activity profile and can confound hit validation.
- [1] Gomha, S.M., et al. Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. Journal of Biochemical and Molecular Toxicology, 2025, 39(12), e70638. View Source
